3-Bromo-1,5-naphthyridin-4-amine

Kinase Inhibitor Discovery Chemical Biology Target Engagement

3-Bromo-1,5-naphthyridin-4-amine (CAS 91477-46-2) is a halogenated heterocyclic building block belonging to the 1,5-naphthyridine class, featuring a bicyclic core with two nitrogen atoms. With a molecular weight of 224.06 g/mol and a calculated XLogP3 of 1.2, this compound presents a compact, moderately lipophilic scaffold containing both a reactive bromine atom at the 3-position and a primary amine at the 4-position, providing orthogonal synthetic handles for diversification.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 91477-46-2
Cat. No. B2714031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-naphthyridin-4-amine
CAS91477-46-2
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2N=C1)N)Br
InChIInChI=1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12)
InChIKeyKDQBIXVPVAJIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,5-naphthyridin-4-amine (CAS 91477-46-2): A Versatile Halogenated Heterocyclic Scaffold for Kinase-Focused and Diversity-Oriented Synthesis


3-Bromo-1,5-naphthyridin-4-amine (CAS 91477-46-2) is a halogenated heterocyclic building block belonging to the 1,5-naphthyridine class, featuring a bicyclic core with two nitrogen atoms [1]. With a molecular weight of 224.06 g/mol and a calculated XLogP3 of 1.2, this compound presents a compact, moderately lipophilic scaffold containing both a reactive bromine atom at the 3-position and a primary amine at the 4-position, providing orthogonal synthetic handles for diversification [1].

Why In-Class 1,5-Naphthyridine Analogs Cannot Substitute for 3-Bromo-1,5-naphthyridin-4-amine


While several 1,5-naphthyridine derivatives are commercially available as research chemicals, direct substitution of 3-bromo-1,5-naphthyridin-4-amine with its close analogs (e.g., 3-chloro-, 3-iodo-, or unsubstituted 1,5-naphthyridin-4-amine) is not scientifically justified due to marked differences in kinase inhibition profiles, synthetic versatility, and physicochemical properties [1][2]. The specific bromine substitution pattern confers a unique combination of moderate electrophilicity for cross-coupling reactions and distinct steric/electronic effects on biological target engagement, as demonstrated by the target compound's quantitatively defined activity against a panel of clinically relevant kinases [1].

Quantitative Differentiation Evidence for 3-Bromo-1,5-naphthyridin-4-amine: Comparative Data Against Closest Analogs


Kinase Inhibition Selectivity Profile: 3-Bromo-1,5-naphthyridin-4-amine Exhibits Differential Potency Against Serine/Threonine Kinases Compared to Unsubstituted Scaffold

3-Bromo-1,5-naphthyridin-4-amine displays a defined and target-dependent inhibition profile against a panel of human serine/threonine kinases, with IC50 values ranging from 126 nM to 3,540 nM in a NanoBRET cellular target engagement assay [1]. In contrast, the unsubstituted 1,5-naphthyridin-4-amine scaffold (CAS 27392-68-3) has no reported kinase inhibition data in the same assay system, indicating that the 3-bromo substitution is essential for conferring this specific biological activity profile [2].

Kinase Inhibitor Discovery Chemical Biology Target Engagement

Dual Synthetic Handles for Diversification: 3-Bromo-1,5-naphthyridin-4-amine Enables Orthogonal Functionalization Unavailable in Mono-Functional Analogs

The 1,5-naphthyridine core of 3-bromo-1,5-naphthyridin-4-amine contains two synthetically orthogonal functional groups: a bromine atom at the 3-position suitable for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a primary amine at the 4-position amenable to nucleophilic substitution, reductive amination, or urea/amide formation [1]. In contrast, mono-functional analogs such as 3-bromo-1,5-naphthyridine (CAS 17965-71-8) lack the amine handle, while 1,5-naphthyridin-4-amine (CAS 27392-68-3) lacks the halogen coupling partner, restricting each to a single diversification pathway [2].

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Physicochemical Property Differentiation: 3-Bromo Substitution Significantly Alters Lipophilicity and Polar Surface Area Compared to Unsubstituted Core

The presence of the 3-bromo substituent in 3-bromo-1,5-naphthyridin-4-amine results in a calculated XLogP3 of 1.2 and a topological polar surface area (TPSA) of 51.8 Ų, compared to the unsubstituted 1,5-naphthyridin-4-amine which has a lower XLogP3 (estimated ~0.5) and identical TPSA due to the same hydrogen bonding capacity [1][2]. This lipophilicity increase of approximately 0.7 log units directly impacts membrane permeability and protein binding characteristics, influencing compound behavior in cellular and in vivo assays.

ADME/Tox Profiling Medicinal Chemistry Design Property-Based Optimization

Regioisomeric Differentiation in Antimalarial SAR: 7-Bromo Substitution Shows Superior In Vivo Efficacy; 3-Bromo Scaffold Offers Alternative Vector for Optimization

While 3-bromo-1,5-naphthyridin-4-amine itself has not been directly evaluated in antimalarial assays, closely related N4-substituted 7-bromo-1,5-naphthyridin-4-amines have demonstrated significant in vivo antimalarial activity, with apparent cures achieved at a single intraperitoneal dose of 200 mg/kg in mice infected with Plasmodium vinckei vinckei [1]. In contrast, N4-substituted 2-methoxy-1,5-naphthyridin-4-amines lacking bromine substitution showed no significant antimalarial activity under comparable in vivo conditions, establishing the critical role of halogen substitution for antimalarial efficacy within this scaffold class [2].

Antimalarial Drug Discovery Structure-Activity Relationship Neglected Tropical Diseases

Optimal Research and Industrial Application Scenarios for 3-Bromo-1,5-naphthyridin-4-amine


Kinase-Focused Fragment-Based and Hit-to-Lead Discovery

With a defined multi-kinase inhibition profile (IC50 values of 126 nM against DRAK1 and 321 nM against TBK1 in cellular NanoBRET assays), 3-bromo-1,5-naphthyridin-4-amine serves as an ideal starting fragment for structure-based optimization campaigns targeting these or related serine/threonine kinases [1]. The compound's moderate molecular weight (224 Da) and balanced lipophilicity (XLogP3 = 1.2) meet fragment-likeness criteria while providing a reactive bromine handle for rapid analog synthesis via parallel medicinal chemistry workflows [2].

Diversity-Oriented Synthesis of Naphthyridine-Based Chemical Libraries

The orthogonal reactivity of the C3-bromine (Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed couplings) and C4-amine (acylation, sulfonylation, reductive amination) enables sequential, chemoselective derivatization to generate structurally diverse compound collections from a single starting material [1]. This dual-handle scaffold is particularly valuable for academic screening centers and pharmaceutical compound management groups seeking to maximize chemical space exploration while minimizing procurement and storage overhead.

Antimalarial Lead Optimization via N4-Functionalization

Guided by SAR from the 7-bromo-1,5-naphthyridine series, which achieved apparent cures in P. vinckei-infected mice at 200 mg/kg i.p., the 3-bromo analog provides an alternative regioisomeric starting point for synthesizing N4-substituted derivatives [1]. Researchers can systematically vary the N4-substituent while retaining the critical bromine atom to probe substitution vector effects on antimalarial potency, selectivity, and pharmacokinetic properties.

Organic Electronics and Materials Science Precursor

Brominated 1,5-naphthyridines have been successfully employed as substrates for Suzuki cross-coupling to generate 4,8-disubstituted naphthyridines with tunable optoelectronic properties [1]. 3-Bromo-1,5-naphthyridin-4-amine offers an analogous entry point for synthesizing amine-functionalized naphthyridine-based organic semiconductors, OLED emitters, or metal-coordinating ligands for sensing applications, where the 4-amino group can serve as a conjugation extension point or metal-binding site [2].

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